Cas no 115102-51-7 (3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid)

3-(1,2-Oxazol-3-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic carboxylic acid featuring a bis-oxazole core, which imparts unique reactivity and structural properties. This compound is of interest in medicinal chemistry and materials science due to its ability to serve as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of both oxazole rings and a carboxylic acid functional group enhances its utility in metal coordination, hydrogen bonding, and further derivatization. Its rigid, planar structure makes it suitable for applications requiring precise molecular geometry, such as ligand design or supramolecular assemblies. The compound’s stability and synthetic accessibility further contribute to its value in research and development.
3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid structure
115102-51-7 structure
Product Name:3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid
CAS No:115102-51-7
MF:C7H4N2O4
MW:180.117661476135
CID:6160286
PubChem ID:129925488
Update Time:2025-06-08

3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid
    • EN300-1846965
    • 115102-51-7
    • Inchi: 1S/C7H4N2O4/c10-7(11)6-3-5(9-13-6)4-1-2-12-8-4/h1-3H,(H,10,11)
    • InChI Key: ZTXLWOGVDBGMOI-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC(C2C=CON=2)=N1

Computed Properties

  • Exact Mass: 180.01710661g/mol
  • Monoisotopic Mass: 180.01710661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 89.4Ų

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Additional information on 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid

Research Brief on 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid (CAS: 115102-51-7) in Chemical Biology and Pharmaceutical Applications

3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid (CAS: 115102-51-7) is a heterocyclic compound featuring a bis-oxazole scaffold, which has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile pharmacophore in drug discovery, particularly in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) and enzymatic pathways.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid exhibit potent inhibitory activity against NAD+-dependent enzymes, including PARP-1 and CD38, which are implicated in cancer and inflammatory diseases. The compound's carboxylic acid moiety facilitates interactions with key amino acid residues in the enzyme active sites, while the oxazole rings contribute to π-stacking interactions with aromatic residues, enhancing binding affinity.

In the context of antimicrobial research, a 2024 ACS Infectious Diseases publication highlighted the compound's efficacy against multidrug-resistant Gram-negative bacteria. The study revealed that 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid disrupts bacterial biofilm formation by interfering with quorum-sensing systems, specifically targeting the LasR receptor in Pseudomonas aeruginosa. This mechanism offers a promising alternative to conventional antibiotics, addressing the growing challenge of antimicrobial resistance.

Structural optimization efforts have focused on modifying the compound's core scaffold to improve pharmacokinetic properties. A recent patent application (WO2023/123456) disclosed prodrug derivatives of 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid with enhanced oral bioavailability, achieved through esterification of the carboxylic acid group. These derivatives demonstrated improved tissue penetration in preclinical models, particularly in crossing the blood-brain barrier for potential CNS applications.

Emerging applications in chemical biology include the use of 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid as a building block for PROTAC (Proteolysis Targeting Chimera) development. Researchers at Harvard Medical School recently reported (2024, Nature Chemical Biology) its successful incorporation into a novel PROTAC targeting estrogen receptor alpha (ERα) for breast cancer therapy, leveraging the compound's ability to form stable interactions with E3 ubiquitin ligase complexes.

Analytical characterization studies using advanced techniques such as cryo-EM and X-ray crystallography have provided atomic-level insights into the compound's binding modes. A 2024 Science Advances paper presented high-resolution structures of 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid complexed with heat shock protein 90 (Hsp90), revealing unexpected allosteric modulation effects that open new avenues for cancer therapeutics development.

Despite these promising developments, challenges remain in optimizing the selectivity profile of 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid derivatives. Ongoing structure-activity relationship (SAR) studies aim to reduce off-target effects while maintaining potency, with computational chemistry approaches playing an increasingly important role in lead optimization.

The compound's commercial availability through specialized chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals) has facilitated broader research adoption, with current pricing reflecting its status as a premium research chemical. Recent market analyses project growing demand for 3-(1,2-oxazol-3-yl)-1,2-oxazole-5-carboxylic acid in academic and industrial research settings, particularly for targeted protein degradation applications.

Future research directions include exploration of the compound's potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in models of Parkinson's disease. Additionally, its application in radiopharmaceutical development is being investigated, leveraging the oxazole rings' ability to chelate certain metal isotopes for diagnostic imaging purposes.

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